4-Phenoxybenzoic acid

Vue d'ensemble

Description

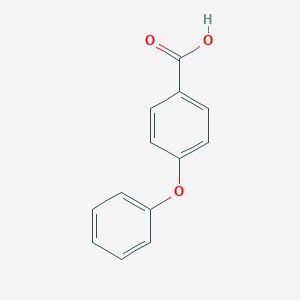

4-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a white to slightly yellow crystalline powder that is used in various chemical and pharmaceutical applications. This compound is known for its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst. The reaction is carried out under alkaline conditions with a pH of 12-13, yielding the product with a high purity of 99.5% and a yield of 89% .

Another method involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in tetralin at 150°C. The product is purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenoxybenzoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxalyl chloride, DMF, dichloromethane.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

Oxidation: 4-Phenoxybenzoyl chloride.

Reduction: 4-Phenoxybenzyl alcohol.

Substitution: Various substituted benzoic acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Activity

4-Phenoxybenzoic acid has demonstrated the ability to inhibit the DNA binding of the human papillomavirus (HPV) E2 protein, which is crucial in the virus's replication process. This property positions it as a potential therapeutic agent in antiviral drug development, particularly for HPV-related conditions .

Intermediate in Antibiotic Synthesis

The compound is utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections, including Buruli ulcer. This application highlights its significance in developing new antibiotics and enhancing existing therapies .

Industrial Applications

Chemical Manufacturing

This compound serves as a raw material in producing coatings, adhesives, and other chemical derivatives. Its stability and reactivity make it suitable for various industrial applications, contributing to advancements in material science .

Synthesis of Functional Materials

In laboratory research, it is employed as a building block for synthesizing functional materials with specific properties. These materials are used in electronics and nanotechnology, showcasing the compound's versatility beyond traditional applications .

Biochemical Applications

Microbial Transformation

Research has indicated that this compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01. This transformation process is significant for biotechnological applications, particularly in bioremediation and biosynthesis .

Research on Enzyme Interactions

Studies have explored the interactions between this compound and various enzymes, providing insights into its biochemical behavior and potential uses in enzyme-based assays and diagnostics .

Case Study 1: Antiviral Research

In a study aimed at identifying novel antiviral agents against HPV, researchers explored various compounds' efficacy, including this compound. The findings revealed that this compound significantly inhibited HPV E2 protein binding to DNA, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antibiotic Development

A project focused on synthesizing Sitafloxacin highlighted the role of this compound as a critical intermediate. The successful synthesis of this antibiotic using the compound underscores its importance in pharmaceutical chemistry.

Mécanisme D'action

The mechanism of action of 4-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the binding of the HPV E2 protein to DNA, thereby preventing the replication of the virus . Additionally, derivatives of this compound have been found to inhibit alpha-reductase isozymes, affecting the metabolism of certain hormones .

Comparaison Avec Des Composés Similaires

- 4-Biphenylcarboxylic acid

- 4-Biphenylacetic acid

- 4-Phenoxybenzyl alcohol

Comparison: 4-Phenoxybenzoic acid is unique due to its phenoxy group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. Compared to 4-biphenylcarboxylic acid and 4-biphenylacetic acid, this compound has a different reactivity profile, making it suitable for different applications in organic synthesis and pharmaceutical development .

Activité Biologique

4-Phenoxybenzoic acid (4-PBA) is an aromatic carboxylic acid with significant biological activities, making it a compound of interest in various fields, including pharmacology, toxicology, and environmental science. This article delves into the biological activities of 4-PBA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

1. Anticancer Properties:

Recent studies have indicated that derivatives of 4-PBA exhibit promising anticancer activity. For instance, a synthesized derivative demonstrated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer drugs like sorafenib. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation, suggesting its potential as a lead compound for anticancer drug development .

2. Antibacterial Activity:

Research has shown that certain derivatives of 4-PBA possess antibacterial properties. A study reported the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibited dual action against urease and various bacterial strains, indicating their potential for treating gastrointestinal diseases such as peptic ulcers .

3. Enzyme Inhibition:

4-PBA has been found to inhibit specific enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on alpha-reductase isozymes, which are crucial in steroid metabolism. This inhibition may have implications for conditions influenced by steroid levels, such as prostate cancer .

Toxicological Aspects

While 4-PBA exhibits beneficial biological activities, its safety profile must also be considered. Toxicological studies reveal that exposure to phenoxybenzoic acid can lead to metabolic alterations and enzyme activity changes in animal models. For example, metabolic studies in rats showed that 4-PBA undergoes oxidation and conjugation processes, affecting its elimination and potential toxicity .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study synthesized various derivatives of 4-PBA and assessed their anticancer properties through molecular docking and cytotoxicity assays. The most potent derivative was identified as inducing significant apoptosis in cancer cell lines, with detailed analysis showing its mechanism involved interaction with the VEGFR-2 binding site .

Case Study 2: Environmental Impact Analysis

In environmental studies, 4-PBA has been monitored as a metabolite of various pesticides. Its presence in soil and water samples raises concerns about ecological impacts and human exposure through food chains . The biomonitoring data suggest that while 4-PBA is not directly toxic at low concentrations, its accumulation could disrupt local ecosystems.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAQFHLUEMJOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062258 | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-77-2 | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 4-Phenoxybenzoic acid in materials science?

A1: this compound serves as a crucial monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBOs) and poly(para-phenyl ether ketone) (p-PEK) [, ]. It can be polymerized in polyphosphoric acid (PPA), reacting with other monomers like 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) to create PBOs []. These PBOs find use in applications demanding high thermal and chemical stability.

Q2: How does the structure of this compound enable its use in composite materials?

A2: this compound can be electrochemically grafted onto oxidized carbon fibers []. This grafting process enhances the wettability of carbon fibers by matrices like PEK or PEEK, which is essential for developing high-temperature composites with improved interfacial bonding.

Q3: Is there a biological application for this compound?

A3: Yes, research indicates that the soil bacterium Bacillus cereus can transform this compound into its corresponding amide []. This biotransformation process requires the presence of specific amino acids and highlights the potential for microbial degradation of this compound.

Q4: How does the molecular structure of this compound influence its polymerization in PPA?

A4: The carboxylic acid group of this compound plays a critical role in its polymerization in PPA []. This group allows for Friedel-Crafts acylation reactions with other monomers, leading to the formation of high-molecular-weight polymers like hyperbranched polybenzoxazoles.

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, this compound can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of a phase-transfer catalyst like PEG 400 []. This method offers an alternative to traditional oxidation methods and has been shown to achieve high yields (up to 92%).

Q6: How does this compound contribute to understanding Single-Molecule Magnets (SMMs)?

A6: this compound, specifically its derivative this compound, has been used as a ligand in the synthesis of Mn6 SMMs []. By modifying the steric and electronic properties around the Mn6 core, researchers can tune the magnetic properties of these SMMs, leading to a better understanding of magnetostructural correlations.

Q7: Is this compound relevant to agricultural research?

A7: Yes, this compound has been identified as a major metabolite of the fungicide famoxadone []. Studies have investigated its dissipation in vegetables like cucumbers, cherry tomatoes, and courgettes, highlighting its relevance to food safety and environmental monitoring.

Q8: What analytical techniques are commonly employed to study this compound?

A8: Various analytical methods are used to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry (LC-MS) for separation and detection in complex matrices like vegetables [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and study the polymerization process of this compound-derived polymers [].

- Fourier Transform Infrared (FTIR) Spectroscopy: Employed to identify functional groups and analyze the structure of this compound-based polymers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.